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molecular formula C8H4BrClN2 B580801 7-Bromo-2-chloro-1,5-naphthyridine CAS No. 1309774-03-5

7-Bromo-2-chloro-1,5-naphthyridine

Cat. No. B580801
M. Wt: 243.488
InChI Key: GPFKNUQKQAMKLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08461178B2

Procedure details

7.97 g (35.4 mmol, 1 eq) of 3-bromo-1,5-naphthyridine-5-oxide and 9.9 mL (106.2 mmol, 3 eq) of phosphorus oxychloride were introduced in 600 mL of methylene chloride. The mixture was stirred at reflux for 18 h. Methylene chloride was evaporated in part (¾). 1M aqueous NaOH solution was added carefully at 0° C. Aqueous layer was extracted with methylene chloride. Organic layers were dried over Na2SO4, filtered and evaporated to dryness. The residue was purified by column chromatography using methylene chloride as eluent. The solvent was evaporated to dryness to afford 1.97 g of 7-bromo-2-chloro-1,5-naphthyridine (white powder) with 22% yield and 4.16 g of 7-bromo-4-chloro-1,5-naphthyridine (white powder) with 48% yield.
Quantity
7.97 g
Type
reactant
Reaction Step One
Quantity
9.9 mL
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[N:4][C:5]2[CH:6]=[CH:7][CH:8]=[N+:9]([O-])[C:10]=2[CH:11]=1.P(Cl)(Cl)([Cl:15])=O>C(Cl)Cl>[Br:1][C:2]1[CH:11]=[C:10]2[C:5]([CH:6]=[CH:7][C:8]([Cl:15])=[N:9]2)=[N:4][CH:3]=1.[Br:1][C:2]1[CH:11]=[C:10]2[C:5]([C:6]([Cl:15])=[CH:7][CH:8]=[N:9]2)=[N:4][CH:3]=1

Inputs

Step One
Name
Quantity
7.97 g
Type
reactant
Smiles
BrC=1C=NC=2C=CC=[N+](C2C1)[O-]
Name
Quantity
9.9 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
600 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 18 h
Duration
18 h
CUSTOM
Type
CUSTOM
Details
Methylene chloride was evaporated in part (¾)
ADDITION
Type
ADDITION
Details
1M aqueous NaOH solution was added carefully at 0° C
EXTRACTION
Type
EXTRACTION
Details
Aqueous layer was extracted with methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Organic layers were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
BrC1=CN=C2C=CC(=NC2=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1.97 g
Name
Type
product
Smiles
BrC1=CN=C2C(=CC=NC2=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 4.16 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08461178B2

Procedure details

7.97 g (35.4 mmol, 1 eq) of 3-bromo-1,5-naphthyridine-5-oxide and 9.9 mL (106.2 mmol, 3 eq) of phosphorus oxychloride were introduced in 600 mL of methylene chloride. The mixture was stirred at reflux for 18 h. Methylene chloride was evaporated in part (¾). 1M aqueous NaOH solution was added carefully at 0° C. Aqueous layer was extracted with methylene chloride. Organic layers were dried over Na2SO4, filtered and evaporated to dryness. The residue was purified by column chromatography using methylene chloride as eluent. The solvent was evaporated to dryness to afford 1.97 g of 7-bromo-2-chloro-1,5-naphthyridine (white powder) with 22% yield and 4.16 g of 7-bromo-4-chloro-1,5-naphthyridine (white powder) with 48% yield.
Quantity
7.97 g
Type
reactant
Reaction Step One
Quantity
9.9 mL
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[N:4][C:5]2[CH:6]=[CH:7][CH:8]=[N+:9]([O-])[C:10]=2[CH:11]=1.P(Cl)(Cl)([Cl:15])=O>C(Cl)Cl>[Br:1][C:2]1[CH:11]=[C:10]2[C:5]([CH:6]=[CH:7][C:8]([Cl:15])=[N:9]2)=[N:4][CH:3]=1.[Br:1][C:2]1[CH:11]=[C:10]2[C:5]([C:6]([Cl:15])=[CH:7][CH:8]=[N:9]2)=[N:4][CH:3]=1

Inputs

Step One
Name
Quantity
7.97 g
Type
reactant
Smiles
BrC=1C=NC=2C=CC=[N+](C2C1)[O-]
Name
Quantity
9.9 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
600 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 18 h
Duration
18 h
CUSTOM
Type
CUSTOM
Details
Methylene chloride was evaporated in part (¾)
ADDITION
Type
ADDITION
Details
1M aqueous NaOH solution was added carefully at 0° C
EXTRACTION
Type
EXTRACTION
Details
Aqueous layer was extracted with methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Organic layers were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
BrC1=CN=C2C=CC(=NC2=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1.97 g
Name
Type
product
Smiles
BrC1=CN=C2C(=CC=NC2=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 4.16 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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